5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Overview
Description
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a chemical compound that belongs to the class of arylpyrazoles. These compounds are known for their diverse biological and pharmacological properties, including antifungal, antibacterial, and herbicidal activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol typically involves the condensation of appropriate starting materials. One common method is the cyclocondensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter the pyrazole ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Altered pyrazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit the synthesis of β-tubulin during the mitosis of fungi, leading to antifungal effects . Additionally, it may interact with GABA-A receptors, causing hyperexcitation of nerves and muscles in pests .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(1H-pyrazol-3-yl)phenol
- 4-bromo-3-phenol-1H-pyrazole
- 5-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Uniqueness
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is unique due to the presence of a fluorine atom and a methyl group on the pyrazole ring. This specific substitution pattern enhances its biological activity and chemical stability compared to other similar compounds .
Properties
IUPAC Name |
5-fluoro-2-(2-methylpyrazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13-9(4-5-12-13)8-3-2-7(11)6-10(8)14/h2-6,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJCMLOOMFCAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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